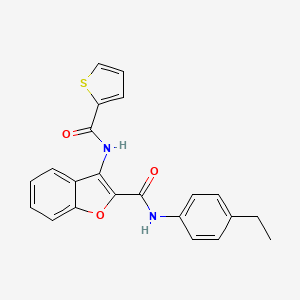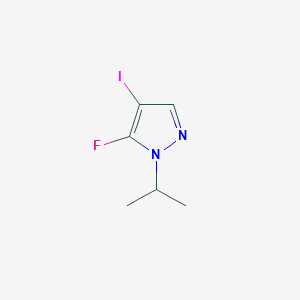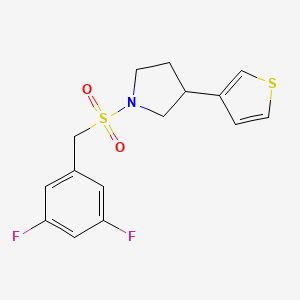
1-((3,5-Difluorobenzyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-((3,5-Difluorobenzyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine” appears to be a complex organic compound. It contains a pyrrolidine ring, which is a type of heterocyclic amine, and a thiophene ring, which is a type of aromatic compound. The compound also includes a sulfonyl functional group and a benzyl group that is substituted with two fluorine atoms.
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, followed by the introduction of the sulfonyl and benzyl groups.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and thiophene rings suggests that the compound may have a rigid, cyclic structure.Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, the presence of the sulfonyl group suggests that it might act as an electrophile in certain reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. Without specific information on this compound, it’s impossible to provide a detailed analysis.Scientific Research Applications
Synthesis and Material Applications
A study on the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties demonstrated the potential of incorporating fluorinated and sulfone groups into polymers for improved thermal stability, mechanical strength, and low dielectric constants. These polymers, synthesized from diamines containing pyridine and trifluoromethylphenyl groups, exhibit high glass transition temperatures, thermal stability, and are amenable to film formation with desirable electrical properties (Xiao-Ling Liu et al., 2013).
Catalytic and Chemical Synthesis
Research on scandium, yttrium, and lanthanum benzyl and alkynyl complexes with specific ligands highlighted their utility in catalyzing the Z-selective linear dimerization of phenylacetylenes. These complexes exhibit effective catalytic properties, which are useful in the synthesis of structurally complex molecules for various chemical applications (S. Ge et al., 2009).
Pharmaceutical Research
The synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide demonstrated potential anticancer properties. This research indicates the role of structural moieties similar to "1-((3,5-Difluorobenzyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine" in developing novel, potent, and selective anticancer agents (K. Redda et al., 2011).
Optical and Electronic Materials
The development of transparent aromatic polyimides derived from thiophenyl-substituted benzidines with high refractive indexes and small birefringence underscores the importance of such compounds in the creation of materials with specific optical properties. These materials, suitable for applications in optoelectronics and photonics, demonstrate the versatility of sulfone and thiophene-containing compounds in materials science (P. Tapaswi et al., 2015).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on this compound, it’s impossible to provide a detailed analysis.
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. Without specific information, it’s impossible to provide a detailed analysis.
properties
IUPAC Name |
1-[(3,5-difluorophenyl)methylsulfonyl]-3-thiophen-3-ylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO2S2/c16-14-5-11(6-15(17)7-14)10-22(19,20)18-3-1-12(8-18)13-2-4-21-9-13/h2,4-7,9,12H,1,3,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXHGUBQIJBAJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)S(=O)(=O)CC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3,5-Difluorobenzyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(1,3-Thiazole-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2458225.png)
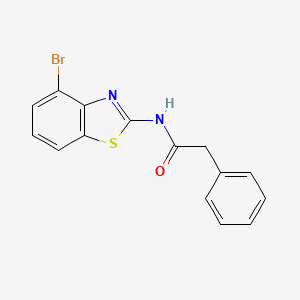
![6-[2-(Azepan-1-yl)-2-oxoethyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2458228.png)
![2-(4-Bromophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2458231.png)
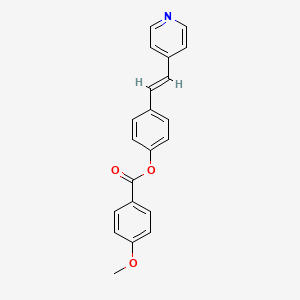
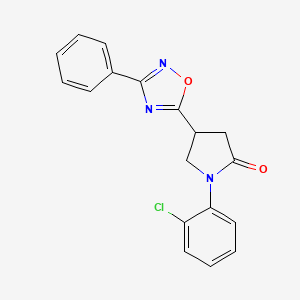
![2,6-dichloro-N-[(4-chlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide](/img/structure/B2458235.png)
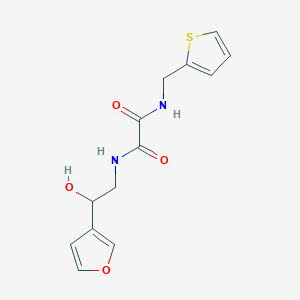
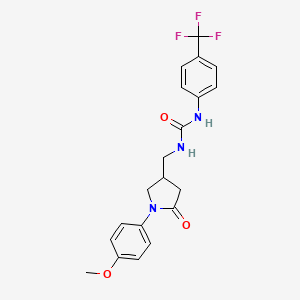
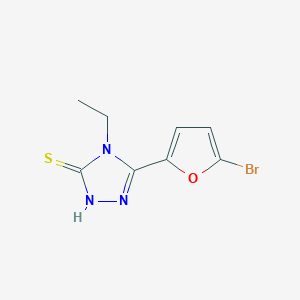
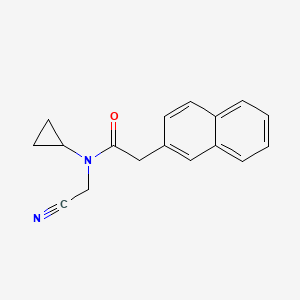
![N-(3-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2458242.png)
